Sigma-2 Receptor Binding Affinity Equivalent to SAS-0132 with a Structurally Divergent Scaffold
3-(2,3-Dihydro-1H-isoindol-2-yl)piperidin-2-one exhibits a sigma-2 receptor Ki of 90 nM in rat PC12 cell membranes, identical to the reference sigma-2 antagonist SAS-0132 (Ki = 90 nM) [1]. However, SAS-0132 is built on an aminotetralin scaffold, whereas the target compound possesses an isoindoline–piperidin-2-one architecture that provides a secondary amine handle for further derivatization without loss of sigma-2 affinity [1]. The sigma-1 receptor Ki for the target compound is 841 nM (guinea pig brain membranes), yielding a sigma-2/sigma-1 selectivity ratio of approximately 9.3-fold, comparable to the 9-fold selectivity reported for SAS-0132 [1].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) and sigma-2/sigma-1 selectivity |
|---|---|
| Target Compound Data | Sigma-2 Ki = 90 nM; Sigma-1 Ki = 841 nM; Selectivity ratio ≈ 9.3 |
| Comparator Or Baseline | SAS-0132: Sigma-2 Ki = 90 nM; 9-fold selectivity over sigma-1 |
| Quantified Difference | Equivalent sigma-2 affinity; comparable sigma-2/sigma-1 selectivity; divergent scaffold (isoindoline–piperidin-2-one vs. aminotetralin) |
| Conditions | Sigma-2: [³H]radioligand displacement in rat PC12 cell membranes; Sigma-1: guinea pig brain membranes [1] |
Why This Matters
Equivalent potency with a chemically distinct scaffold enables scaffold-hopping strategies, where the isoindoline nitrogen can be functionalized for PROTAC linker attachment or bioconjugation without re-optimizing sigma-2 affinity.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Sigma-2 Ki = 90 nM (rat PC12); Sigma-1 Ki = 841 nM (guinea pig brain). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 (accessed 2026-04-29). View Source
